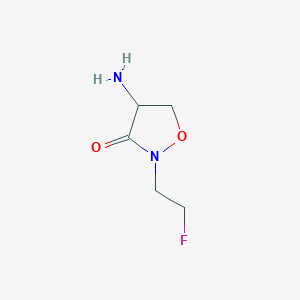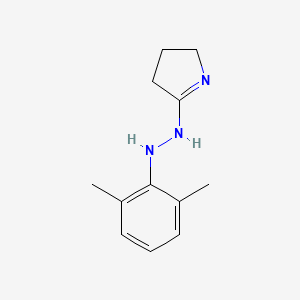
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole is an organic compound that features a pyrrole ring substituted with a hydrazinyl group and a 2,6-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,6-dimethylphenylhydrazine with a suitable pyrrole precursor. One common method involves the condensation of 2,6-dimethylphenylhydrazine with 3,4-dihydro-2H-pyrrole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce hydrazine-substituted pyrroles.
Applications De Recherche Scientifique
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
3,4-Dihydro-2H-pyrrole: Another precursor used in the synthesis.
Pyrrole Derivatives: Compounds with similar pyrrole ring structures but different substituents.
Uniqueness
5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the hydrazinyl and 2,6-dimethylphenyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H17N3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2,6-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C12H17N3/c1-9-5-3-6-10(2)12(9)15-14-11-7-4-8-13-11/h3,5-6,15H,4,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
OMTHRNQXSBEACJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NNC2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



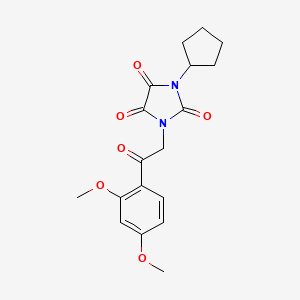
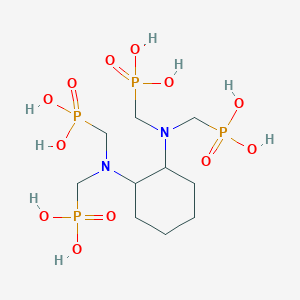
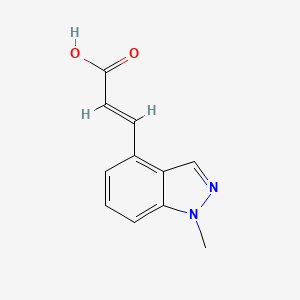
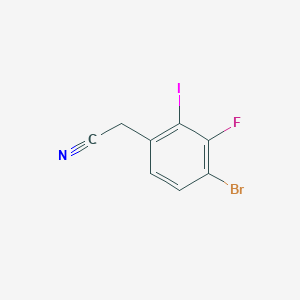
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
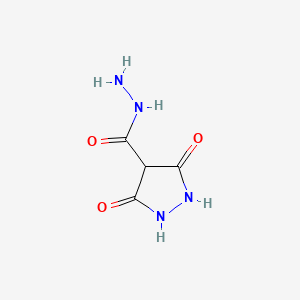
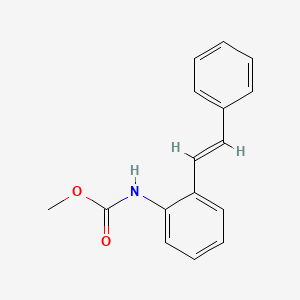

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)

![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
